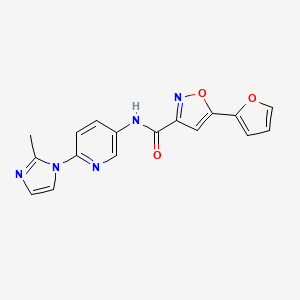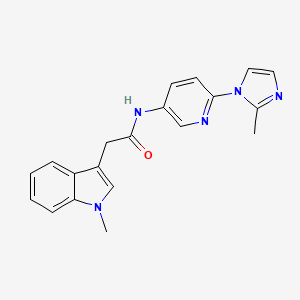![molecular formula C16H15N5O3 B6622213 Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate](/img/structure/B6622213.png)
Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate is a complex organic compound that features a triazolo-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate typically involves multiple steps. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave-mediated conditions. This reaction is performed in dry toluene with molecular sieves, leading to high yields under shorter reaction times .
Industrial Production Methods
the use of microwave-assisted synthesis and catalyst-free conditions suggests potential for scalable and environmentally friendly production processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazolo-pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethanol, and various catalysts. Reaction conditions often involve refluxing at elevated temperatures to ensure complete conversion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Mécanisme D'action
The mechanism of action of Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby disrupting critical biological pathways. This inhibition can lead to antimicrobial and antiviral effects, making it a promising candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual c-Met/VEGFR-2 inhibitory activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Demonstrates cytotoxic activities against cancer cell lines.
Uniqueness
Methyl 4-{[({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)carbamoyl]amino}benzoate is unique due to its specific triazolo-pyridine structure, which imparts distinct biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
methyl 4-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-24-15(22)11-5-7-12(8-6-11)18-16(23)17-10-14-20-19-13-4-2-3-9-21(13)14/h2-9H,10H2,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITDZKAFEDCEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NCC2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-oxo-N-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B6622148.png)
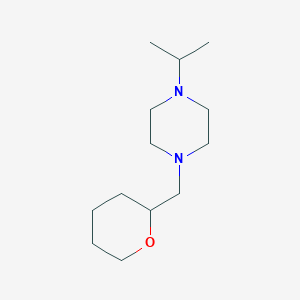
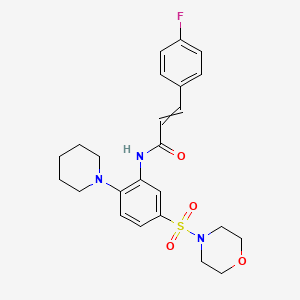
![2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-5-(4-fluorophenyl)-1,3-oxazole](/img/structure/B6622173.png)
![3-(1,3-benzodioxol-5-yl)-N-[1-(1-benzofuran-2-yl)ethyl]-N-methylpropanamide](/img/structure/B6622177.png)
![N-[3-(4-fluoroanilino)-3-oxopropyl]-4-nitrobenzamide](/img/structure/B6622179.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one](/img/structure/B6622183.png)
![8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6622189.png)
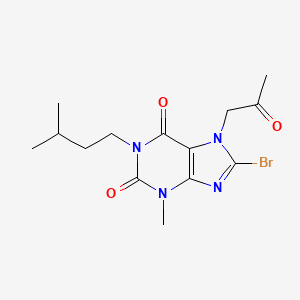
![1-(4-Ethylphenoxy)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B6622196.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B6622211.png)
![1-[(4-Chlorophenyl)methoxy]-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B6622220.png)
